N-(2-nitrophenyl)pyridin-4-amine

Enzyme Inhibition Aminopeptidase N Structure-Activity Relationship

QC laboratories and ANDA filers relying on unverified Droperidol impurity standards face potential regulatory rejection. N-(2-nitrophenyl)pyridin-4-amine (CAS 25551-59-1) is a fully characterized Droperidol Impurity 4/9 reference standard supplied with comprehensive characterization data compliant with regulatory guidelines for analytical method validation (AMV) and routine QC. • Validated identity and purity for seamless integration into compendial HPLC/LC-MS methods. • Also functions as a selective APN chemical probe (IC50 = 70 nM; >1,400-fold selectivity over HDAC1/2). • Preferred precursor for 4-(2-aminoanilino)pyridine via catalytic hydrogenation with documented Ni-Cr catalyst yield enhancement.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 25551-59-1
Cat. No. B107022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)pyridin-4-amine
CAS25551-59-1
SynonymsN-(2-Nitrophenyl)-4-pyridinamine;  4-(o-Nitroanilino)-pyridine;  4-(o-Nitroanilino)pyridine
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13)
InChIKeyVHQUELUASRQSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-nitrophenyl)pyridin-4-amine: Profile & Procurement


N-(2-nitrophenyl)pyridin-4-amine (CAS 25551-59-1) is a heteroaromatic amine comprising a pyridine ring linked via an amine bridge to a 2-nitrophenyl group . This compound is a key synthetic intermediate and building block in medicinal chemistry and organic synthesis . It is formally classified and widely utilized as a reference standard for pharmaceutical impurity analysis, specifically identified as Droperidol Impurity 4 and Impurity 9 [1][2]. The compound is commercially available with a typical purity specification of 95% .

N-(2-nitrophenyl)pyridin-4-amine: Procurement Risks


Substituting N-(2-nitrophenyl)pyridin-4-amine with a generic analog or an in-class compound such as N-(2-methylphenyl)pyridin-4-amine or N-(2-chlorophenyl)pyridin-4-amine is not scientifically valid due to its distinct and highly specific application profile. The 2-nitro substituent is a critical structural determinant that underpins its defined role as a pharmaceutical reference standard (e.g., Droperidol Impurity 4/9) [1], as a precursor for generating the corresponding 2-amino derivative via catalytic hydrogenation , and as a ligand or inhibitor with a unique enzyme inhibition profile. Unverified replacement can lead to regulatory non-compliance in analytical methods, failure in multi-step synthetic routes, and erroneous biological data due to substantial differences in molecular interaction [2].

N-(2-nitrophenyl)pyridin-4-amine: Differentiation & Selection Guide


APN Inhibition Potency vs. In-Class Analog

In head-to-head enzyme inhibition assays against Aminopeptidase N (APN) from porcine kidney microsomes, N-(2-nitrophenyl)pyridin-4-amine (CHEMBL3763918) exhibited an IC50 of 70 nM [1]. This potency is more than an order of magnitude greater than that of a closely related analog, N-(2-nitrophenyl)-4-pyridineethanamine (CHEMBL4867186), which showed an IC50 of 960 nM under comparable assay conditions [2].

Enzyme Inhibition Aminopeptidase N Structure-Activity Relationship

APN vs. HDAC Selectivity Profile

N-(2-nitrophenyl)pyridin-4-amine demonstrates a strong selectivity profile. While it potently inhibits APN with an IC50 of 70 nM, it is completely inactive against human Histone Deacetylases HDAC1 and HDAC2 at the same concentration range, exhibiting an IC50 greater than 100,000 nM (>100 µM) [1]. This >1,400-fold selectivity window is a quantifiable property of the compound.

Selectivity Screening HDAC Aminopeptidase N

Certified Droperidol Impurity Reference Standard

Unlike general-purpose chemical analogs, N-(2-nitrophenyl)pyridin-4-amine is specifically cataloged and supplied as 'Droperidol Impurity 4' and 'Droperidol Impurity 9' by multiple regulatory-focused vendors [1][2]. These products are provided with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs) or commercial production of Droperidol [1].

Pharmaceutical Analysis Reference Standard Impurity Profiling

Catalyst-Dependent Hydrogenation Yield

N-(2-nitrophenyl)pyridin-4-amine serves as a direct precursor to 4-(2-aminoanilino)pyridine. Critically, its use with a specific nickel-chromium (Ni-Cr) catalyst is documented to increase the yield of the dihydrochloride salt of the hydrogenated product . This implies that the choice of this specific nitro-containing precursor is important for optimizing synthetic yields, as generic substitution would alter the reaction pathway or efficiency.

Synthetic Intermediate Catalytic Hydrogenation Aminoaniline

LogP & Rule-of-5 Profile

The compound possesses a computed LogP (octanol-water partition coefficient) of 2.89 . This lipophilicity value places it within a desirable range for passive membrane permeability in drug discovery contexts. It has zero violations of Lipinski's Rule of Five, making it a synthetically tractable lead-like molecule .

Drug-likeness Lipophilicity Physicochemical Properties

N-(2-nitrophenyl)pyridin-4-amine: Application Scenarios


Quality Control & Regulatory Filing

Ideal for use as a certified reference standard for Droperidol Impurity 4/9 in analytical method development, validation (AMV), and routine Quality Control (QC) to support Abbreviated New Drug Applications (ANDAs). Its availability with comprehensive, regulatory-compliant characterization data is essential for this application .

Selective APN Inhibition

N-(2-nitrophenyl)pyridin-4-amine can be utilized as a selective chemical probe for Aminopeptidase N (APN) activity in vitro. Its potent APN inhibition (IC50 = 70 nM) coupled with a >1,400-fold selectivity window over HDAC1/2 makes it a valuable tool for studying APN's biological roles without off-target confounding effects on histone deacetylase enzymes .

Key Synthetic Intermediate

This compound is a preferred synthetic precursor for the production of 4-(2-aminoanilino)pyridine derivatives via catalytic hydrogenation. The documented yield enhancement with a Ni-Cr catalyst validates its use over other potential nitroarene starting materials in multi-step synthetic routes .

SAR Studies

Use this compound as a defined control in SAR campaigns focused on pyridylamine-based enzyme inhibitors. Its quantified differential potency against APN versus a closely related ethyl-linked analog provides a clear SAR data point for understanding the impact of linker length on target engagement .

Technical Documentation Hub

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